Acid Orange 8

Vue d'ensemble

Description

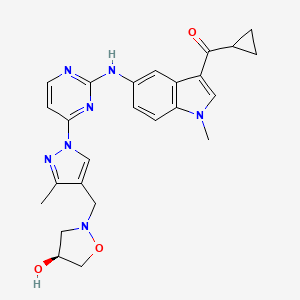

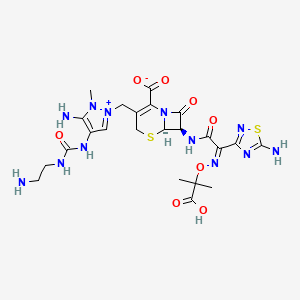

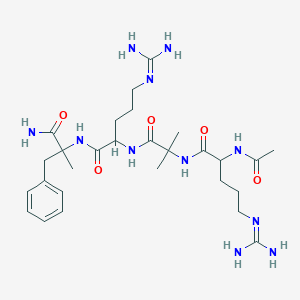

Acid Orange 8 is an azo dye derivative that is commonly used in textile dyeing . It has a molecular weight of 364.35 g/mol and its chemical formula is C17H13N2NaO4S .

Molecular Structure Analysis

The molecular structure of Acid Orange 8 involves an azo group (-N=N-), which is responsible for its dyeing properties . The exact structural intricacies that define the chromatic richness of Acid Orange 8 are not specified in the available resources.

Chemical Reactions Analysis

Acid Orange 8 has been studied for its photodegradation induced by TiO2 (titanium dioxide) in aqueous solution . The degradation rate of Acid Orange 8 increases with decreasing concentration, increasing light intensity, and under acidic conditions . Different components in water can also affect the photodegradation of Acid Orange 8 .

Physical And Chemical Properties Analysis

Acid Orange 8 is a powder with a dye content of approximately 60-65% . It is soluble in water .

Applications De Recherche Scientifique

Photodegradation in Wastewater Treatment

Acid Orange 8 has been utilized as a target pollutant in the study of photodegradation processes. Nitrocellulose membranes (NCM) are employed under simulated sunlight to investigate the degradation of Acid Orange 8, with factors like concentration, light intensity, and the presence of various ions affecting the rate of photodegradation . This application is significant in the field of organic wastewater treatment, offering a method for removing azo dyes from wastewater.

Environmental Pollution Indicator

The discharge of azo dye wastewater, including Acid Orange 8, is a growing source of environmental pollution. Research has shown that these compounds can alter the pH and chemical composition of water bodies, affecting the safety of ecosystems through bioaccumulation . Acid Orange 8 can serve as an indicator of pollution levels in water bodies, particularly in the textile industry.

Optimization of Photodegradation Conditions

Studies have determined the optimal conditions for the photodegradation of Acid Orange 8, such as a solution concentration of 20 μmol/L, membrane area of 17.35 cm², light intensity of 481 μmol/(m²s), and a pH value of 3.0 . This research aids in optimizing conditions for the effective degradation of azo dyes in various environments.

Influence of Water Components on Degradation

Research has also explored how different components in water, like calcium, magnesium, and nitrate ions, can promote the photodegradation of Acid Orange 8, while carbonate ions may inhibit it . This knowledge is crucial for understanding and improving the degradation process in different water treatment scenarios.

Photocatalytic Degradation Studies

Acid Orange 8 has been used in studies to examine its photodegradation when induced by titanium dioxide (TiO2) in aqueous solutions . These studies contribute to the broader field of photocatalytic degradation, which is vital for developing advanced water treatment technologies.

Microbial Degradation Research

While specific studies on Acid Orange 8 were not found, related azo dyes like Acid Orange 7 have been extensively studied for microbial degradation . These studies provide insights into the potential for using microorganisms to degrade Acid Orange 8, highlighting the importance of biological interventions in dye wastewater treatment.

Orientations Futures

The future directions for Acid Orange 8 could involve its removal from wastewater. For instance, Acid Orange 8 has been used to study its photodegradation induced by nitrocellulose membranes under simulated sunlight . The silicon nanoparticles had an absorption capacity of 230 mg/g and the nanoparticles were able to be reused for up to five cycles .

Mécanisme D'action

Target of Action

Acid Orange 8, an azo dye derivative, is primarily targeted towards organic pollutants in wastewater . It is used in the textile industry for dyeing purposes . The primary targets of Acid Orange 8 are the organic pollutants present in the wastewater, which it helps to degrade and remove .

Mode of Action

Acid Orange 8 undergoes photodegradation, a process where it decolorizes under UV light or hydrogen peroxide . This process involves the breakdown of the dye molecules when exposed to light, leading to the degradation and removal of the dye from the wastewater .

Biochemical Pathways

It is known that the photodegradation process involves a series of complex chemical reactions triggered by light exposure . These reactions lead to the breakdown of the dye molecules, resulting in their degradation and removal from the wastewater .

Result of Action

The primary result of Acid Orange 8’s action is the degradation and removal of the dye from wastewater. This is achieved through the process of photodegradation, where the dye molecules break down when exposed to light . This results in the decolorization of the wastewater, making it safer and less harmful to the environment .

Action Environment

The effectiveness of Acid Orange 8’s action is influenced by several environmental factors. These include the concentration of the dye, light intensity, and the presence of certain anions and cations . For instance, the photodegradation rate increases with decreasing concentration of Acid Orange 8 and increasing light intensity . Additionally, certain ions like Ca2+, Mg2+, and NO3- can promote the photodegradation of Acid Orange 8, while CO32- can inhibit the process .

Propriétés

IUPAC Name |

sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4S.Na/c1-11-10-13(24(21,22)23)7-8-15(11)18-19-17-14-5-3-2-4-12(14)6-9-16(17)20;/h2-10,20H,1H3,(H,21,22,23);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWNIQBSYQVEKJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N2NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041709 | |

| Record name | C.I. Acid Orange 8, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acid Orange 8 | |

CAS RN |

5850-86-2 | |

| Record name | C.I. 15575 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005850862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-3-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Orange 8, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-(2-hydroxynaphth-1-ylazo)-3-methylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACID ORANGE 8 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35B1184HXB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the molecular formula and weight of Acid Orange 8?

A1: Acid Orange 8 has the molecular formula C16H11N2NaO4S and a molecular weight of 350.32 g/mol.

Q2: Is there spectroscopic data available for Acid Orange 8?

A: Yes, studies utilize various spectroscopic techniques. For example, researchers employed Fourier transformed infrared spectroscopy (FT-IR) and proton nuclear magnetic resonance spectroscopy (1H-NMR) to characterize Acid Orange 8 and its degradation products. []

Q3: How does the molecular structure of Acid Orange 8 compare to other azo dyes in terms of degradation?

A: Research suggests that mono-azo dyes, like Acid Orange 8, tend to degrade faster than di-azo dyes, such as Acid Blue 29. [] This difference is attributed to the simpler molecular structure of mono-azo dyes, making them more susceptible to degradation processes.

Q4: Can Acid Orange 8 be used to modify materials for specific applications?

A: Yes, Acid Orange 8 has been explored for modifying silica gel to create a chelate sorbent. [] This modification allows for the selective removal of specific metal ions from solutions, highlighting its potential in environmental remediation.

Q5: Is Acid Orange 8 utilized in any catalytic processes?

A: While Acid Orange 8 itself is not a catalyst, its degradation is often studied in the context of catalytic processes. For instance, researchers investigate the effectiveness of catalysts like resin-supported nano-iron/palladium [] and Pd-Ni bimetallic nanoparticles [] in degrading Acid Orange 8.

Q6: Have there been any computational studies on the degradation mechanism of Acid Orange 8?

A: Yes, density functional theory (DFT) calculations were employed to model the oxidative degradation of Acid Orange 8 by hydroxyl radicals. [] This research revealed a preference for hydroxyl radical attack on the carbon atom of the azo linkage over the nitrogen atom.

Q7: Does the presence of substituents on the Acid Orange 8 molecule affect its degradation mechanism?

A: Research indicates that the presence and type of substituents can significantly influence the degradation pathway. For instance, the presence of a carboxyl group in Alizarin Yellow R, a dye structurally similar to Acid Orange 8, leads to competitive C-N and N-N bond cleavages upon hydroxyl radical attack. [] This contrasts with other azo dyes where C-N bond cleavage is typically favored.

Q8: How stable is Acid Orange 8 under various conditions?

A: The stability of Acid Orange 8 is influenced by factors like pH, temperature, and the presence of other chemicals. It generally exhibits good stability in acidic conditions, but its degradation accelerates in alkaline environments, particularly in the presence of oxidants like hydrogen peroxide. [, ]

Q9: What strategies can be employed to enhance the stability of Acid Orange 8 in formulations?

A9: While the provided research doesn't directly address formulation strategies for Acid Orange 8, similar azo dyes often benefit from the use of antioxidants, UV absorbers, and pH stabilizers to improve their stability in various applications.

Q10: What are the environmental concerns associated with Acid Orange 8?

A: Acid Orange 8, like many azo dyes, raises environmental concerns due to its non-biodegradable nature and potential toxicity to aquatic life. [, ] Its release into water bodies can lead to aesthetic pollution and pose risks to ecosystems.

Q11: What methods are effective in removing Acid Orange 8 from wastewater?

A11: Numerous methods are being investigated for Acid Orange 8 removal, including:

- Adsorption: Utilizing materials like activated carbon cloth, [] chitosan-silica composites, [, , ] zeolites, [, , , ] and durian seed starch/PVOH composite hydrogels. []

- Advanced Oxidation Processes (AOPs): Employing methods like Fenton processes, [, , ] VUV-based AOPs, [, ] and sonophotocatalysis. []

- Biodegradation: Exploring the potential of anaerobic treatment systems, including anaerobic hybrid reactors and anaerobic batch reactors. [, ]

Q12: What are the byproducts of Acid Orange 8 degradation, and are they of concern?

A: The degradation of Acid Orange 8 can produce aromatic amines, some of which are known or suspected carcinogens. [] Therefore, it's crucial to ensure the complete mineralization of the dye during treatment processes to prevent the formation of harmful byproducts.

Q13: How is the degradation of Acid Orange 8 monitored in research settings?

A: Researchers commonly utilize UV-Visible spectrophotometry to monitor the decolorization of Acid Orange 8, which is indicative of its degradation. [, , , , ] This technique allows for real-time monitoring of the dye concentration during treatment processes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

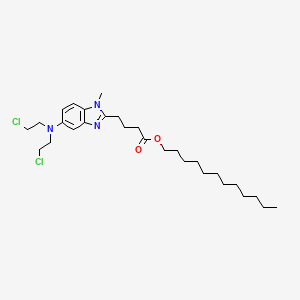

![(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrochloride](/img/structure/B606584.png)

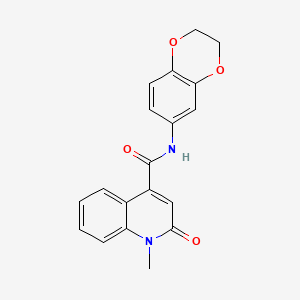

![N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B606602.png)